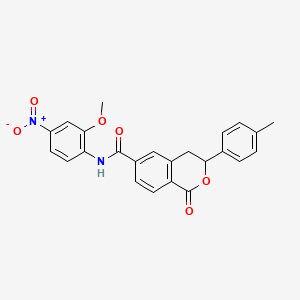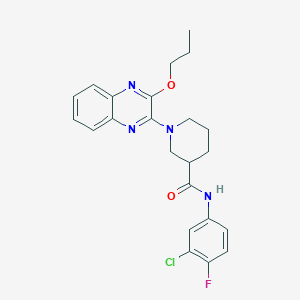
N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran core, a nitrophenyl group, and a carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Carboxamide Moiety: The carboxamide group can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyrane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Induction of Apoptosis: It may induce programmed cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide: shares similarities with other benzopyran derivatives such as:
Uniqueness
- N-(2-Methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, in particular, contribute to its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C24H20N2O6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20N2O6/c1-14-3-5-15(6-4-14)21-12-17-11-16(7-9-19(17)24(28)32-21)23(27)25-20-10-8-18(26(29)30)13-22(20)31-2/h3-11,13,21H,12H2,1-2H3,(H,25,27) |
InChI Key |
FJIFYBOBIPQWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981307.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981315.png)
![(3-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B14981324.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14981326.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B14981329.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981335.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14981341.png)
![N-{3'-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B14981349.png)
![4-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B14981353.png)

![2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14981368.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B14981388.png)
![7-butyl-2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981390.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14981397.png)
